molecular formula C12H15ClO B8640482 4-(4-Chlorophenyl)-3,3-dimethylbutan-2-one CAS No. 80703-89-5

4-(4-Chlorophenyl)-3,3-dimethylbutan-2-one

Cat. No. B8640482
CAS RN: 80703-89-5
M. Wt: 210.70 g/mol
InChI Key: KQYDWKBGHOJTRR-UHFFFAOYSA-N
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Patent
US04663465

Procedure details

254 g (4 mols) of powdered technical potassium hydroxide (88% pure) are suspended in 1 liter of toluene. To this are slowly added 40 g of tetrabutylammonium bromide and a mixture of 644 g (4 mols) of 4-chlorobenzyl chloride and 430 g (5 mols) of methyl isopropyl ketone at 85° C. The reaction mixture is stirred a further 3 hours at 85° C. and, after cooling down, it is filtered and the filtrate is washed to neutrality. 732.5 g (87% of theory) of 1-(4-chlorophenyl)-2,2-dimethyl-3-butanone of boiling point 87°-90° C./0.05 mbar are obtained by fractional distillation under high vacuum.
Quantity
254 g
Type
reactant
Reaction Step One
Quantity
644 g
Type
reactant
Reaction Step Two
Quantity
430 g
Type
reactant
Reaction Step Two
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
40 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[OH-].[K+].[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8]Cl)=[CH:6][CH:5]=1.[CH:12]([C:15]([CH3:17])=[O:16])([CH3:14])[CH3:13]>C1(C)C=CC=CC=1.[Br-].C([N+](CCCC)(CCCC)CCCC)CCC>[Cl:3][C:4]1[CH:11]=[CH:10][C:7]([CH2:8][C:12]([CH3:14])([CH3:13])[C:15](=[O:16])[CH3:17])=[CH:6][CH:5]=1 |f:0.1,5.6|

Inputs

Step One
Name
Quantity
254 g
Type
reactant
Smiles
[OH-].[K+]
Step Two
Name
Quantity
644 g
Type
reactant
Smiles
ClC1=CC=C(CCl)C=C1
Name
Quantity
430 g
Type
reactant
Smiles
C(C)(C)C(=O)C
Step Three
Name
Quantity
1 L
Type
solvent
Smiles
C1(=CC=CC=C1)C
Step Four
Name
Quantity
40 g
Type
catalyst
Smiles
[Br-].C(CCC)[N+](CCCC)(CCCC)CCCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
85 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred a further 3 hours at 85° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after cooling down
FILTRATION
Type
FILTRATION
Details
it is filtered
WASH
Type
WASH
Details
the filtrate is washed to neutrality

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
ClC1=CC=C(C=C1)CC(C(C)=O)(C)C
Measurements
Type Value Analysis
AMOUNT: MASS 732.5 g
YIELD: PERCENTYIELD 87%
YIELD: CALCULATEDPERCENTYIELD 86.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.